molecular formula C8H14O4S2 B1198604 4,4'-Dithiodibutyric acid CAS No. 2906-60-7

4,4'-Dithiodibutyric acid

Cat. No. B1198604
CAS RN: 2906-60-7
M. Wt: 238.3 g/mol
InChI Key: YYSCJLLOWOUSHH-UHFFFAOYSA-N
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Description

4,4’-Dithiodibutyric acid is an organic sulfur compound primarily used as a cross-linking agent in the synthesis of polymers and materials . It is a white, solid organic disulfide .


Synthesis Analysis

4,4’-Dithiodibutyric acid has been used as a precursor to produce novel polythioester (PTE) and as a reactant in the production of chemically crosslinked epoxidized natural rubber . The biodegradation of 4,4’-Dithiodibutyric acid by Rhodococcus erythropolis strain MI2 has been studied .


Molecular Structure Analysis

The molecular formula of 4,4’-Dithiodibutyric acid is C8H14O4S2 and its molecular weight is 238.32 g/mol . The linear formula is [-S(CH2)3CO2H]2 .


Chemical Reactions Analysis

The initial cleavage of 4,4’-Dithiodibutyric acid into 2 molecules of 4-mercaptobutyric acid (4MB) is the most important step for the production of a novel polythioester (PTE) using 4,4’-Dithiodibutyric acid as a precursor substrate .


Physical And Chemical Properties Analysis

4,4’-Dithiodibutyric acid is a solid at 20 degrees Celsius .

Scientific Research Applications

Precursor for Polythioester (PTE) Production

4,4’-Dithiodibutyric acid can be used as a precursor to produce novel polythioester (PTE) . PTEs are a type of polymer that contain sulfur atoms in the main chain. They have unique properties such as high thermal stability and resistance to oxidation, which make them suitable for various applications including coatings, adhesives, and sealants .

Production of Chemically Crosslinked Epoxidized Natural Rubber

This compound is also used as a reactant in the production of chemically crosslinked epoxidized natural rubber . Epoxidized natural rubber is a type of modified natural rubber that has improved oil and heat resistance. The crosslinking process further enhances these properties, making it suitable for use in high-performance rubber products .

Alternative Monolayer for Protein Chips

4,4’-Dithiodibutyric acid can be used as an alternative monolayer for protein chips . Protein chips are a type of biochip that allow for high-throughput screening of protein interactions. The use of 4,4’-Dithiodibutyric acid as a monolayer can improve the stability and sensitivity of these chips .

Biodegradation Research

In environmental science, 4,4’-Dithiodibutyric acid is used in research on biodegradation . For example, certain species of Rhodococcus bacteria have been found to be capable of using 4,4’-Dithiodibutyric acid as a sole carbon source for growth . This research could have implications for the development of bioremediation strategies .

Mechanism of Action

Target of Action

4,4’-Dithiodibutyric acid is an organic sulfur compound . It is primarily used as a cross-linking agent in the synthesis of polymers and materials . The primary targets of this compound are the molecules that are involved in the formation of polymers and materials .

Mode of Action

The compound interacts with its targets by forming disulfide bonds, which are crucial for cross-linking . This interaction results in the formation of a three-dimensional network structure, enhancing the stability and durability of the resulting polymers and materials .

Biochemical Pathways

It is known that the compound plays a significant role in the synthesis of polythioester (pte) and chemically crosslinked epoxidized natural rubber . These pathways involve complex chemical reactions that lead to the formation of durable and stable materials .

Result of Action

The molecular and cellular effects of 4,4’-Dithiodibutyric acid’s action primarily involve the formation of cross-linked structures in polymers and materials . This results in enhanced stability and durability of these materials, making them suitable for various applications .

Action Environment

The action, efficacy, and stability of 4,4’-Dithiodibutyric acid can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, and pH can affect the efficiency of cross-linking . Therefore, optimal conditions must be maintained during the synthesis processes to ensure the effective action of this compound .

Safety and Hazards

4,4’-Dithiodibutyric acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Suitable protective equipment should be worn when handling this chemical .

Future Directions

The biodegradation of 4,4’-Dithiodibutyric acid by Rhodococcus erythropolis strain MI2 has been studied, and this research could lead to the production of a novel polythioester (PTE) using 4,4’-Dithiodibutyric acid as a precursor substrate .

properties

IUPAC Name

4-(3-carboxypropyldisulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S2/c9-7(10)3-1-5-13-14-6-2-4-8(11)12/h1-6H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSCJLLOWOUSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CSSCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062700
Record name Butanoic acid, 4,4'-dithiobis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2906-60-7
Record name 4,4′-Dithiodibutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2906-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4,4'-dithiobis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4,4'-dithiobis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 4,4'-dithiobis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-dithiodibutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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